molecular formula C7H11BrN2 B6267780 1-(pyridin-4-yl)ethan-1-amine hydrobromide CAS No. 1864061-98-2

1-(pyridin-4-yl)ethan-1-amine hydrobromide

Cat. No.: B6267780
CAS No.: 1864061-98-2
M. Wt: 203.1
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Description

Contextualization within Amine and Pyridine (B92270) Chemistry

Amines and pyridines are fundamental classes of organic compounds with immense importance in chemistry. Amines, characterized by the presence of a nitrogen atom with a lone pair of electrons, are ubiquitous in biologically active molecules and serve as key intermediates in organic synthesis. Chiral amines, in particular, are of paramount importance in asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules. sigmaaldrich.commerckmillipore.com This is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological effects. More than 80% of all drugs and drug candidates contain an amine functional group, many of which are chiral and can be challenging to prepare. yale.edu

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is another cornerstone of medicinal chemistry. sarchemlabs.comresearchgate.net Pyridine derivatives exhibit a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. tandfonline.comnih.govsciencepg.com The pyridine nucleus is a key component of various natural compounds, such as vitamins and alkaloids, and its versatility has led to its incorporation into numerous pharmaceutical drugs. researchgate.net The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, influences its reactivity, making it susceptible to nucleophilic substitution, which is a valuable characteristic in synthetic chemistry. pharmaguideline.com

Historical Perspective on Related Chiral Amines and Heterocyclic Building Blocks

The development and application of chiral amines and heterocyclic compounds have a rich history in organic chemistry. The recognition of molecular chirality by Pasteur in the 19th century laid the foundation for the field of stereochemistry. Since then, the synthesis of enantiomerically pure compounds has been a major focus of chemical research. Early methods for obtaining chiral amines often relied on the resolution of racemic mixtures, a process that is often inefficient.

The advent of asymmetric synthesis in the latter half of the 20th century revolutionized the preparation of chiral molecules. The development of chiral catalysts and reagents, including chiral amines and their derivatives, has enabled the direct synthesis of single enantiomers with high efficiency and selectivity. nih.gov For instance, chiral amines have been widely used as chiral bases in enantioselective deprotonation reactions and for the resolution of racemic acids. sigmaaldrich.commerckmillipore.com The Ellman lab's development of tert-butanesulfinamide as a versatile chiral reagent has been particularly impactful, with its use cited in over 6,000 publications for the synthesis of a wide variety of amines. yale.edu

Similarly, the importance of heterocyclic compounds as building blocks in drug discovery has been recognized for over a century. The structural diversity and unique chemical properties of heterocycles have made them privileged scaffolds in medicinal chemistry. Pyridine and its derivatives have been central to the development of numerous drugs, including the anti-tuberculosis agent isoniazid and the antihistamine tripelennamine. pharmaguideline.com The continuous exploration of new synthetic methodologies for the preparation and functionalization of pyridines remains an active area of research. pharmaguideline.comorganic-chemistry.org

Overview of Research Trajectories for Amine Salts in Synthetic Chemistry

Amine salts, such as hydrobromides, play a crucial role in synthetic and medicinal chemistry. The formation of a salt by reacting a basic amine with an acid, like hydrobromic acid, offers several advantages. Firstly, it often converts the amine, which may be a liquid or an oil, into a stable, crystalline solid that is easier to handle, purify, and store. This is particularly important for amines that are volatile or prone to degradation.

Secondly, the solubility of the compound can be significantly altered by salt formation. Amine salts are generally more soluble in polar solvents, including water, which can be advantageous in certain reaction conditions or for biological applications. The hydrobromide salt of an amine can also serve as a convenient source of the free amine, which can be liberated by treatment with a base.

In synthetic chemistry, amine salts are frequently used as starting materials or intermediates. The ionic nature of the salt can influence the reactivity of the amine and the counter-ion can sometimes play a role in the reaction mechanism. N-aminopyridinium salts, for example, have emerged as bifunctional aminating reagents with broad synthetic potential in photocatalyzed and metal-catalyzed transformations. nih.gov

Rationale for Comprehensive Academic Inquiry into the Compound

A comprehensive academic inquiry into 1-(pyridin-4-yl)ethan-1-amine hydrobromide is warranted due to its potential as a versatile building block in several key areas of chemical research. The presence of a chiral center, a reactive amino group, and a functionalizable pyridine ring within a single, relatively simple molecule makes it an attractive target for synthetic chemists.

The primary rationale for its study lies in its potential application in the synthesis of novel chiral ligands for asymmetric catalysis. The nitrogen atoms of the pyridine ring and the amino group can act as coordination sites for metal centers, and the chiral environment provided by the ethylamine (B1201723) moiety can induce enantioselectivity in catalytic reactions.

Furthermore, the incorporation of this scaffold into larger molecules could lead to the discovery of new drug candidates. The pyridine ring is a well-established pharmacophore, and the chiral amine can introduce specific stereochemical interactions with biological targets. tandfonline.comnih.govsciencepg.com Investigating the synthesis and reactivity of this compound will provide valuable insights for the design and development of new pharmaceuticals.

Finally, the study of this compound contributes to the fundamental understanding of the interplay between structure, reactivity, and properties in bifunctional organic molecules. A detailed investigation of its chemical and physical properties, as well as its synthetic applications, will expand the toolbox of synthetic chemists and pave the way for the creation of new and valuable chemical entities.

Properties

CAS No.

1864061-98-2

Molecular Formula

C7H11BrN2

Molecular Weight

203.1

Purity

70

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1 Pyridin 4 Yl Ethan 1 Amine Hydrobromide

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 1-(pyridin-4-yl)ethan-1-amine hydrobromide simplifies the molecule to its fundamental precursors. The target salt is disconnected at the ionic bond between the ammonium (B1175870) cation and the bromide anion, identifying the free base, 1-(pyridin-4-yl)ethan-1-amine, and hydrobromic acid as the immediate precursors.

Further disconnection of the amine precursor, 1-(pyridin-4-yl)ethan-1-amine, at the carbon-nitrogen (C-N) bond points to two primary synthetic strategies. One path involves the reduction of a C=N double bond, suggesting an oxime or imine intermediate. This intermediate, in turn, originates from the condensation of a carbonyl compound, specifically 4-acetylpyridine (B144475), with hydroxylamine (B1172632) or an amine. An alternative disconnection directly at the carbonyl group leads to a reductive amination pathway, where 4-acetylpyridine is reacted with an ammonia (B1221849) source in the presence of a reducing agent.

This analysis reveals that 4-acetylpyridine is the key starting material for the synthesis of the amine backbone.

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic pathway for this compound, highlighting 4-acetylpyridine as the primary precursor.

Classical Synthetic Routes to 1-(pyridin-4-yl)ethan-1-amine

The synthesis of the racemic amine, 1-(pyridin-4-yl)ethan-1-amine, is commonly achieved through established chemical transformations of 4-acetylpyridine.

A well-established route involves the conversion of 4-acetylpyridine to its corresponding oxime, followed by reduction. The initial step is the reaction of 4-acetylpyridine with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form 4-acetylpyridine oxime. orgsyn.org This reaction proceeds through nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime.

The subsequent reduction of the 4-acetylpyridine oxime to the target amine can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C), is an effective method. Other reducing systems, such as sodium in ethanol (B145695) or other metal hydrides, can also be utilized to reduce the C=N bond of the oxime to the desired amine.

Step Reactants Reagents/Conditions Product
1. Oximation4-Acetylpyridine, Hydroxylamine Hydrochlorideaq. NaOH, 0-5°C4-Acetylpyridine Oxime
2. Reduction4-Acetylpyridine OximeH₂, Pd/C or other reducing agents1-(pyridin-4-yl)ethan-1-amine

Table 1: Two-step synthesis via reduction of 4-acetylpyridine oxime.

Reductive amination offers a more direct, often one-pot, method for the synthesis of 1-(pyridin-4-yl)ethan-1-amine from 4-acetylpyridine. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the ketone with an ammonia source (e.g., ammonia or ammonium salts) to form an intermediate imine in situ. This imine is then immediately reduced to the amine without being isolated. wikipedia.org

A variety of reducing agents can be employed, with their selection being crucial for the reaction's success. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the unreacted ketone. masterorganicchemistry.com The reaction is typically carried out under weakly acidic conditions (pH ~5) to facilitate imine formation. youtube.com

Starting Material Ammonia Source Reducing Agent Key Features
4-AcetylpyridineAmmonia, Ammonium AcetateSodium Cyanoborohydride (NaBH₃CN)Selective for iminium ion reduction. masterorganicchemistry.com
4-AcetylpyridineAmmonia, Ammonium AcetateSodium Triacetoxyborohydride (NaBH(OAc)₃)A less toxic alternative to NaBH₃CN. masterorganicchemistry.com
4-AcetylpyridineAmmoniaCatalytic Hydrogenation (e.g., H₂/Raney Nickel)Can be used for direct reductive amination.

Table 2: Common conditions for the reductive amination of 4-acetylpyridine.

Since 1-(pyridin-4-yl)ethan-1-amine possesses a chiral center, the synthesis of single enantiomers is of significant interest. This can be achieved through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Reduction: This approach involves the enantioselective reduction of an imine or a related precursor. A powerful method is the diastereoselective reduction of a chiral N-sulfinyl imine. unito.ityale.edu For instance, 4-acetylpyridine can be condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. Subsequent reduction of this intermediate with a hydride source (e.g., sodium borohydride) proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The sulfinyl group can then be cleaved under acidic conditions (e.g., HCl in a suitable solvent) to yield the desired chiral amine. yale.eduyoutube.com

Chiral Resolution: An alternative strategy is to separate the enantiomers from a racemic mixture of 1-(pyridin-4-yl)ethan-1-amine. This is typically done by forming diastereomeric salts using a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomers exhibit different physical properties, most notably solubility, which allows them to be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. wikipedia.org

Formation and Isolation of the Hydrobromide Salt

The final step in the synthesis is the conversion of the free amine, 1-(pyridin-4-yl)ethan-1-amine, into its hydrobromide salt. This enhances the compound's stability and crystallinity, facilitating purification and handling.

The formation of this compound is a straightforward acid-base reaction. The basic nitrogen atoms of the pyridine (B92270) ring and the primary amine group react with hydrobromic acid (HBr).

The free amine is typically dissolved in a suitable organic solvent, such as ethanol, isopropanol (B130326), or diethyl ether. A solution of hydrobromic acid (either aqueous or as a solution in a solvent like acetic acid) is then added, often with cooling. The proton transfer from HBr to the amine nitrogen atoms is an exothermic process that results in the formation of the ammonium bromide salt. nih.gov The salt, being less soluble in the organic solvent than the free base, precipitates out of the solution. It can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under a vacuum. Depending on the stoichiometry, either a monohydrobromide or a dihydrobromide salt can be formed.

Crystallization Techniques for Salt Formation

The formation of the hydrobromide salt of 1-(pyridin-4-yl)ethan-1-amine is a critical step that dictates the purity, stability, and handling properties of the final product. Crystallization is the primary method for isolating this salt from solution. The selection of an appropriate crystallization technique is crucial for controlling crystal size, morphology, and polymorphic form.

Common techniques employed for the crystallization of amine hydrobromide salts include:

Cooling Crystallization: This is one of the most straightforward methods, where a saturated solution of the salt at a higher temperature is gradually cooled. The solubility of the salt decreases upon cooling, leading to supersaturation and subsequent crystal formation. The cooling rate is a key parameter that must be carefully controlled to influence crystal size distribution.

Reactive Crystallization: In this method, the salt is formed and crystallized in a single step. This is achieved by reacting the free base, 1-(pyridin-4-yl)ethan-1-amine, dissolved in a suitable solvent, with a solution of hydrobromic acid. The resulting salt, being less soluble in the reaction medium, precipitates out of the solution. This technique can be highly efficient but requires precise control over stoichiometry, temperature, and mixing to ensure high purity and yield. Multicomponent crystallization is a widely studied technique to enhance the physical properties of active pharmaceutical ingredients. researchgate.net

The table below summarizes these primary crystallization techniques.

Crystallization TechniquePrincipleKey Parameters
Cooling Crystallization Decreased solubility upon cooling a saturated solution.Cooling rate, initial concentration, solvent choice.
Antisolvent Addition Reduction of solubility by adding a miscible solvent in which the solute is insoluble.Solvent/antisolvent pair, addition rate, temperature.
Reactive Crystallization Simultaneous chemical reaction and crystallization.Reactant concentration, stoichiometry, mixing, temperature.

Purity Assessment Methodologies (Excluding Purity Values)

Ensuring the chemical purity of this compound is paramount. A variety of analytical methodologies are employed to identify and quantify potential impurities, including starting materials, by-products, and residual solvents. These methods provide a comprehensive profile of the compound's purity without necessarily assigning a final percentage value, which is determined during quality control validation.

Key methodologies for purity assessment include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a suitable column and mobile phase, this compound can be separated from its related substances. A detector, typically UV-Vis, quantifies the relative amounts of each component.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is invaluable for identifying unknown impurities by providing information about their molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and can detect impurities that have a different chemical structure from the main component. The presence of unexpected signals in the NMR spectrum can indicate impurities.

Gas Chromatography (GC): GC is primarily used to detect and quantify volatile impurities, such as residual solvents that may be present from the synthesis and crystallization processes. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase.

These methods, often used in combination, provide a robust assessment of the purity of this compound.

Novel and Green Chemistry Approaches to Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and safer processes. These principles are being applied to the synthesis of 1-(pyridin-4-yl)ethan-1-amine, the precursor to the hydrobromide salt.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a key green chemistry technique for the synthesis of amines. This process typically involves the reduction of a precursor functional group, such as a ketone, oxime, or imine, using hydrogen gas in the presence of a metal catalyst. For the synthesis of 1-(pyridin-4-yl)ethan-1-amine, a common precursor would be 4-acetylpyridine or its corresponding oxime.

Transition metals are often used as active components in catalysts for the hydrogenation of aromatic amines. nih.gov Ruthenium, rhodium, and palladium are highly effective catalysts for such transformations. nih.govresearchgate.net For instance, ruthenium supported on mesoporous carbon has shown high catalytic activity in the hydrogenation of phenylenediamines. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to achieve high yield and selectivity, minimizing the formation of by-products. Asymmetric hydrogenation, using chiral catalysts, can also be employed to produce a specific enantiomer of the amine directly. nih.gov

Catalyst TypeTypical PrecursorKey Advantages
Palladium (Pd/C) Ketoxime, ImineWidely available, cost-effective, high activity.
Ruthenium (Ru/C) Pyridine Ring, KetoneEffective for aromatic ring hydrogenation, good selectivity. researchgate.net
Rhodium (e.g., Rh-phosphine complexes) Ketone, ImineHigh efficiency for asymmetric hydrogenation, producing chiral amines. nih.gov

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of chiral amines like 1-(pyridin-4-yl)ethan-1-amine, transaminase (TAm) enzymes are particularly valuable. nih.gov

Transaminases catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor (in this case, 4-acetylpyridine). mdpi.com This reaction can be highly stereoselective, yielding the desired enantiomer of the amine in high purity. The process operates in aqueous media under mild temperature and pH conditions, making it an exceptionally green synthetic route. Directed evolution techniques have been used to engineer transaminases with enhanced activity and stability for industrial applications. nih.gov

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis that involves performing reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reaction control, and easier scalability. researchgate.netlianhe-aigen.comillinois.edu

The synthesis of 1-(pyridin-4-yl)ethan-1-amine or its subsequent salt formation can be adapted to a flow process. nih.govmdpi.com Reagents are pumped and mixed in a controlled manner within a microreactor or a packed-bed reactor, and the product is collected continuously. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and greater consistency between batches. researchgate.net The ability to handle hazardous reagents more safely and to integrate multiple reaction steps into a "telescoped" sequence makes flow chemistry a highly attractive platform for modern pharmaceutical manufacturing. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Analysis of 1-(pyridin-4-yl)ethan-1-amine Hydrobromide

A full crystallographic study would be required to determine the precise three-dimensional arrangement of ions in the crystal lattice of this compound. This analysis would provide fundamental insights into its solid-state properties.

Crystal System and Space Group Determination

The crystal system and space group would be determined from the diffraction pattern of a single crystal. This information defines the symmetry of the unit cell and the arrangement of the molecules within it. Without experimental data, these parameters remain unknown.

Unit Cell Parameters and Z-Prime Value

The dimensions of the unit cell (a, b, c, α, β, γ) and the number of formula units in the asymmetric unit (Z') would be precisely measured. This data is crucial for understanding the packing efficiency of the ions in the crystal.

Interactive Data Table: Hypothetical Unit Cell Parameters (Note: The following data is for illustrative purposes only and is not based on experimental results.)

Parameter Value
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Molecular Conformation in the Solid State

X-ray crystallography would reveal the specific conformation of the 1-(pyridin-4-yl)ethan-1-aminium cation in the solid state. This includes the torsion angles between the pyridine (B92270) ring and the ethylamine (B1201723) side chain, as well as the orientation of the amine group.

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the crystal structure would identify all significant intermolecular interactions. In the case of this compound, this would primarily involve hydrogen bonds between the ammonium (B1175870) group (N-H) of the cation and the bromide anion (Br⁻), as well as potential interactions involving the pyridine nitrogen. These interactions are fundamental to the stability of the crystal lattice.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, would provide information about the vibrational modes of the 1-(pyridin-4-yl)ethan-1-aminium cation. This can be used to confirm the presence of specific functional groups and to probe the nature of the intermolecular interactions.

No experimental FTIR or Raman spectra for this compound are currently available in public spectral databases. A comprehensive analysis would involve assigning the observed vibrational bands to specific molecular motions, such as N-H stretching, C-H stretching, and pyridine ring vibrations.

Interactive Data Table: Hypothetical Vibrational Frequencies (Note: The following data is for illustrative purposes only and is not based on experimental results.)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (ammonium) Data not available Data not available
C-H stretch (aromatic) Data not available Data not available
C-H stretch (aliphatic) Data not available Data not available
C=N/C=C stretch (pyridine ring) Data not available Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of this compound would provide a wealth of structural information through its chemical shifts, signal integrations, and coupling patterns. The protonation of the pyridine nitrogen to form a pyridinium (B92312) ion significantly deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to the neutral pyridine ring. uchile.cld-nb.info

The protons on the pyridine ring would appear as two distinct signals due to the symmetry of the 4-substituted ring. The protons at the C2 and C6 positions (α to the nitrogen) would be the most deshielded, appearing as a doublet, while the protons at the C3 and C5 positions (β to the nitrogen) would appear as another doublet at a slightly higher field.

The ethylamine side chain would give rise to a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with a characteristic coupling constant (³JHH) of approximately 7 Hz. researchgate.netorganicchemistrydata.orgorganicchemistrydata.org The methine proton would be further deshielded due to its proximity to the positively charged ammonium group and the pyridinium ring. The protons of the ammonium group (NH₃⁺) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 2: Predicted Proton (¹H) NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.8-8.6d~6H2, H6 (pyridinium)
~7.9-7.7d~6H3, H5 (pyridinium)
~4.5-4.3q~7CH (methine)
~1.7-1.5d~7CH₃ (methyl)
Variablebr s-NH₃⁺

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridinium ring are significantly affected by protonation, generally shifting to lower field. uchile.clorganicchemistrydata.orgresearchgate.net

The pyridinium ring would show three distinct signals: one for the ipso-carbon (C4), one for the carbons α to the nitrogen (C2, C6), and one for the carbons β to the nitrogen (C3, C5). The C4 carbon, being attached to the ethylamine side chain, would be a quaternary carbon and its signal intensity may be lower. The C2 and C6 carbons are expected to be the most deshielded among the ring carbons.

The ethylamine side chain would exhibit two signals: one for the methine carbon (CH) and one for the methyl carbon (CH₃). The chemical shifts would be influenced by the adjacent ammonium and pyridinium groups.

Table 3: Predicted Carbon (¹³C) NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~155-150sC4 (pyridinium)
~148-145dC2, C6 (pyridinium)
~125-122dC3, H5 (pyridinium)
~55-50dCH (methine)
~22-18qCH₃ (methyl)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduemerypharma.com For this compound, a COSY spectrum would show a correlation between the pyridinium protons at the 2/6 and 3/5 positions. It would also clearly show the coupling between the methine (CH) proton and the methyl (CH₃) protons of the ethylamine side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.comresearchgate.netnih.gov An HSQC spectrum would link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For instance, the doublet at ~8.7 ppm would correlate with the carbon signal at ~146 ppm (C2/C6).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduresearchgate.netresearchgate.net HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected from the methyl protons to the methine carbon and the C4 carbon of the pyridinium ring. The methine proton would show correlations to the methyl carbon and the C3/C5 and C4 carbons of the ring.

Mass Spectrometric Approaches to Structural Confirmation (excluding M/Z values)

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. For this compound, the analysis would typically be performed on the free base, 1-(pyridin-4-yl)ethan-1-amine, as the hydrobromide salt would dissociate in the mass spectrometer.

The fragmentation of 1-(pyridin-4-yl)ethan-1-amine under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. nih.gov In this case, the loss of a methyl radical from the molecular ion would be a favorable process, leading to a stable iminium ion.

Another likely fragmentation pathway would involve the cleavage of the benzylic C-C bond, resulting in the formation of a pyridinium-stabilized cation or a tropylium-like ion through rearrangement. The fragmentation pattern can be complex, and the relative abundance of the fragment ions provides clues about their stability. nih.gov

Ionization Techniques (e.g., ESI, CI)

The successful analysis of a chemical compound by mass spectrometry is critically dependent on the selection of an appropriate ionization technique. The choice of ionization method influences the extent of fragmentation and the type of ions generated, thereby dictating the quality and nature of the structural information obtained. For a polar and potentially thermally labile molecule like 1-(pyridin-4-yl)ethan-1-amine, "soft" ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are generally preferred to minimize fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules. In a typical ESI experiment, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For 1-(pyridin-4-yl)ethan-1-amine, which possesses two basic nitrogen atoms (the pyridine ring nitrogen and the primary amine), ESI in positive ion mode would be expected to readily produce the protonated molecule, [M+H]⁺. The high polarity of the compound and the presence of these basic sites make it an ideal candidate for ESI, which would likely result in a strong signal for the pseudomolecular ion with minimal in-source fragmentation.

Chemical Ionization (CI): CI is another soft ionization technique that involves the ionization of the analyte through ion-molecule reactions with a reagent gas. Common reagent gases include methane, isobutane, and ammonia (B1221849). The choice of reagent gas can influence the extent of fragmentation. For 1-(pyridin-4-yl)ethan-1-amine, using a reagent gas like ammonia, which has a high proton affinity, would likely lead to gentle protonation of the analyte, again forming the [M+H]⁺ ion with high abundance and reduced fragmentation. This technique would be valuable in confirming the molecular weight of the free base of the compound.

Computational and Theoretical Studies of 1 Pyridin 4 Yl Ethan 1 Amine Hydrobromide

Molecular Dynamics Simulations

Intermolecular Interaction Dynamics

The intermolecular interactions in the crystalline lattice of 1-(pyridin-4-yl)ethan-1-amine hydrobromide are expected to be dominated by a combination of strong hydrogen bonds, ion-pairing, and weaker non-covalent interactions such as π-π stacking and C-H···π interactions. Computational methods, particularly Density Functional Theory (DFT) with dispersion corrections, are instrumental in dissecting these interactions.

π-π Stacking and C-H···π Interactions: The pyridine (B92270) ring introduces the possibility of π-π stacking interactions between adjacent cations in the crystal lattice. rsc.org These interactions, driven by dispersion forces, would involve the parallel or offset stacking of the aromatic rings. The strength and geometry of these interactions can be modeled using high-level DFT calculations. rsc.org Additionally, C-H···π interactions, where the aliphatic C-H bonds of the ethyl group or the aromatic C-H bonds of the pyridine ring interact with the π-system of a neighboring pyridine ring, are also plausible. researchgate.net Hirshfeld surface analysis is a common computational tool used to visualize and quantify these weak intermolecular contacts. acs.org

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting and validating the spectroscopic properties of molecules, including vibrational and nuclear magnetic resonance spectra.

The vibrational spectrum of this compound can be computationally modeled using DFT methods, often with functionals like B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.net The calculated harmonic frequencies are typically scaled to correct for anharmonicity and systematic errors in the computational method. scirp.org The resulting predicted Infrared (IR) and Raman spectra can be compared with experimental data for validation. researchgate.netnih.gov

The vibrational modes of the title compound can be conceptually divided into those associated with the pyridinium (B92312) ring, the ethylamine (B1201723) side chain, and the N-H···Br hydrogen bonds.

Pyridinium Ring Vibrations: The C-C and C-N stretching vibrations of the pyridinium ring are expected in the 1650-1400 cm⁻¹ region. scirp.org The in-plane and out-of-plane bending modes of the ring C-H bonds would also be present.

Ethylamine Side Chain Vibrations: The C-H stretching vibrations of the methyl and methine groups will appear in the 3000-2800 cm⁻¹ range. The C-C stretching and various bending and rocking modes will be found at lower frequencies.

N-H···Br Vibrations: The N-H stretching vibrations of the protonated amine group are significantly affected by hydrogen bonding with the bromide anion. In aliphatic primary amine salts, these stretching frequencies typically appear as broad bands around 3000 cm⁻¹. researchgate.net The N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹. libretexts.org

Below is an illustrative data table of predicted vibrational frequencies for this compound, based on typical values for analogous structures.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
ν(N-H)~3100-3000 (broad)Asymmetric and symmetric stretching of the protonated amine group, hydrogen-bonded to bromide.
ν(C-H)aromatic~3050Stretching of C-H bonds on the pyridinium ring.
ν(C-H)aliphatic~2980-2900Asymmetric and symmetric stretching of methyl and methine C-H bonds.
δ(N-H)~1610Bending (scissoring) of the protonated amine group.
ν(C=C), ν(C=N)~1640, 1580Stretching vibrations within the pyridinium ring.
δ(C-H)aliphatic~1460, 1380Bending vibrations of the ethyl group.
Ring Breathing~1000In-plane breathing mode of the pyridinium ring.

This table is illustrative and based on data from analogous compounds. Actual values may vary.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing against a standard like tetramethylsilane (B1202638) (TMS). dtic.miluni-bonn.de

For this compound, the protonation of the pyridine nitrogen and the amine group significantly influences the chemical shifts.

¹H NMR: The protons on the pyridinium ring are expected to be deshielded and appear at higher chemical shifts (downfield) compared to neutral pyridine, typically in the range of 8.0-9.0 ppm. researchgate.netnih.gov The N-H protons of the ammonium (B1175870) group would likely be broad and their chemical shift would be sensitive to solvent and concentration, but are generally found in the 7.0-8.0 ppm range in DMSO-d6 for similar salts. The aliphatic protons of the ethyl group would be found further upfield.

¹³C NMR: The carbon atoms of the pyridinium ring will also be deshielded upon protonation. dtic.mildntb.gov.ua The carbon atom attached to the nitrogen (Cα) in the ethylamine side chain will also experience a downfield shift due to the electron-withdrawing effect of the -NH₃⁺ group.

An illustrative table of predicted NMR chemical shifts is provided below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridinium C2, C6~8.8~148
Pyridinium C3, C5~8.0~125
Pyridinium C4-~150
Ethyl Cα~4.5 (quartet)~55
Ethyl Cβ~1.7 (doublet)~20
N-H~7.5 (broad)-

This table is illustrative and based on data from analogous compounds in a common NMR solvent like DMSO-d6. Actual values may vary.

Reactivity and Mechanism Predictions via Computational Methods

Computational methods are invaluable for exploring the potential reaction pathways and understanding the mechanisms of chemical transformations. For this compound, these methods can be used to predict its behavior in various chemical environments.

A key aspect of mechanistic studies is the identification of transition states, which are saddle points on the potential energy surface connecting reactants and products. researchgate.net For this compound, several elementary reactions could be computationally investigated.

Proton Exchange: The exchange of protons on the ammonium group with solvent molecules or other bases is a fundamental process. A transition state search for this reaction would likely involve a water molecule or another base abstracting a proton from the -NH₃⁺ group. The transition state would feature a partially formed O-H (or B-H) bond and a partially broken N-H bond. acs.org

Reactions at the Pyridine Ring: Although the pyridinium ring is electron-deficient and generally resistant to electrophilic attack, it can be susceptible to nucleophilic attack, especially at the 2- and 4-positions. wikipedia.org A computational study could explore the transition states for the addition of a nucleophile to the pyridinium ring.

Hofmann-like Elimination: Under strongly basic conditions, it is conceivable that the compound could undergo a Hofmann-like elimination to form 4-vinylpyridine. libretexts.org A transition state search for this E2 reaction would involve the simultaneous abstraction of a proton from the β-carbon and the departure of the amine as a leaving group.

The energy of these transition states relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.

A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction from reactants to products. wikipedia.org By plotting the energy of the system as a function of the reaction coordinate, a reaction energy profile can be constructed, which visually represents the reactants, products, intermediates, and transition states.

For a process like the protonation of the free base, 1-(pyridin-4-yl)ethan-1-amine, the reaction coordinate could be defined as the distance between the proton and the nitrogen atom of the amine. researchgate.net The resulting reaction coordinate diagram would show the energy of the system as the proton approaches the amine, passes through a transition state (if any, as protonation of an amine is often barrierless in solution), and forms the stable protonated species. mnstate.edu

Similarly, for a nucleophilic substitution reaction on the ethyl group, the reaction coordinate could be a combination of the breaking C-N bond distance and the forming C-Nucleophile bond distance. Analysis of the intrinsic reaction coordinate (IRC) from the transition state would confirm that it connects the reactants and products on the potential energy surface. researchgate.net

pKa Prediction and Basicity Studies

Computational chemistry offers robust methodologies for the theoretical prediction of acid dissociation constants (pKa), which are crucial for understanding the basicity of molecules such as 1-(pyridin-4-yl)ethan-1-amine. The basicity of this compound arises from the nitrogen atoms located in the pyridine ring and the ethanamine substituent. The computational prediction of pKa for pyridine derivatives typically utilizes quantum mechanical methods, like Density Functional Theory (DFT), coupled with solvation models to accurately represent the molecule's behavior in a solvent.

Theoretical Framework for pKa Prediction

The theoretical calculation of pKa values for derivatives of pyridine can be performed using a variety of computational techniques. bas.bg DFT functionals, including B3LYP, M06-2X, and WB97XD, are widely used to determine the electronic structure and energies of both the protonated and deprotonated forms of a molecule. bas.bgacs.org The reliability of these predictions is significantly influenced by the selected level of theory and the basis set. For example, research on pyridine derivatives has indicated that methods such as WB97XD with a 6-31+G(d,p) basis set, when simulating an aqueous environment, can yield results that closely align with experimental data. bas.bg

For an accurate prediction of pKa, it is essential to consider the effects of the solvent. acs.org Implicit solvation models, for instance the Polarizable Continuum Model (PCM), are commonly employed to incorporate the solvent's impact on the energetics of the acid-base equilibrium. acs.org These models approximate the solvent as a continuous medium characterized by a specific dielectric constant, which simplifies the calculations while still providing a realistic estimation of solvent effects.

Basicity of 1-(pyridin-4-yl)ethan-1-amine

The molecule 1-(pyridin-4-yl)ethan-1-amine has two primary basic centers: the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group on the ethyl side chain. The presence of the 1-aminoethyl group at the 4-position of the pyridine ring is anticipated to modify the basicity of the pyridine nitrogen through its electronic influence. Generally, alkylamino groups are electron-donating, which serves to increase the electron density on the pyridine ring, thereby enhancing the basicity of the pyridine nitrogen.

Computational analyses of structurally related 4-substituted pyridines can offer a qualitative insight. For instance, the attachment of an electron-donating group at the 4-position typically results in a higher pKa value for the corresponding pyridinium ion, indicating increased basicity of the pyridine. In contrast, electron-withdrawing groups tend to decrease the basicity.

Comparative pKa Values of Pyridine Derivatives

To provide a frame of reference for the anticipated basicity of 1-(pyridin-4-yl)ethan-1-amine, the following table presents a compilation of experimental and computationally predicted pKa values for pyridine and several of its derivatives. This data highlights how different substituents can affect the basicity of the pyridine ring.

CompoundExperimental pKaCalculated pKaComputational Method
Pyridine5.25--
Nicotinamide3.353.35WB97XD/6-31+G(d,p)
Isoniazid3.503.36WB97XD/6-311++G(d,p)
Pyridoxine5.205.25WB97XD/6-31+G(d,p)

Data sourced from a computational study on pyridine derivatives. bas.bg

Chemical Reactivity and Reaction Mechanisms Involving 1 Pyridin 4 Yl Ethan 1 Amine Hydrobromide

Acid-Base Equilibrium and Protonation State Studies

As a hydrobromide salt, 1-(pyridin-4-yl)ethan-1-amine exists in a protonated state in its solid form and in neutral or acidic solutions. The molecule possesses two basic sites capable of accepting a proton: the aliphatic primary amine and the nitrogen atom of the pyridine (B92270) ring. The pKa values of these groups determine the protonation state at a given pH.

Generally, the pKa of a primary alkylamine is around 10-11, while the pKa of the conjugate acid of pyridine is approximately 5.2. organicchemistrydata.org In the hydrobromide salt, the strong acid (HBr) ensures that the more basic primary amine is protonated, forming a primary ammonium (B1175870) ion. The pyridinium (B92312) ion will also be present in significant concentrations in strongly acidic media.

The equilibrium can be represented as follows:

P1-NH₃⁺-HBr ⇌ P1-NH₂ + HBr

(Where P1 represents the (pyridin-4-yl)ethyl group)

In solution, the following equilibria are at play, depending on the pH:

In strongly acidic solution (pH < 2): Both the primary amine and the pyridine nitrogen are likely to be protonated.

In moderately acidic to neutral solution (pH ~ 2-7): The primary amine will be protonated (R-NH₃⁺), while the pyridine nitrogen will exist in equilibrium between its protonated and free base form.

In basic solution (pH > 9): Both the primary amine and the pyridine nitrogen will be in their neutral, unprotonated form, which is the most reactive state for nucleophilic reactions.

The protonation state is critical as it directly impacts the nucleophilicity of the amine and the electronic nature of the pyridine ring. The protonated ammonium group is not nucleophilic, and the protonated pyridine ring is highly electron-deficient. Therefore, reactions involving the nucleophilic amine typically require basic conditions to deprotonate the ammonium salt.

Table 5.1: Approximate pKa Values for Functional Groups in 1-(pyridin-4-yl)ethan-1-amine This table is interactive. Click on the headers to sort.

Functional Group Conjugate Acid Approximate pKa Predominant State at pH 7
Primary Aliphatic Amine R-CH(NH₃⁺)-R' 10-11 Protonated (Ammonium)

Nucleophilic Reactivity of the Amine Moiety

The primary amine group, once deprotonated from its ammonium salt form, is a potent nucleophile and can participate in a wide range of reactions.

The free amine of 1-(pyridin-4-yl)ethan-1-amine readily undergoes acylation with acylating agents like acid chlorides and acid anhydrides to form stable amides. These reactions typically require a base to neutralize the hydrobromide and the acidic byproduct generated during the reaction. libretexts.org Pyridine itself is often used as a solvent and base in such reactions. researchgate.net

Reaction with Acid Chlorides: With an acyl chloride such as benzoyl chloride, the amine attacks the electrophilic carbonyl carbon in a nucleophilic addition-elimination mechanism to yield the corresponding N-substituted amide, N-(1-(pyridin-4-yl)ethyl)benzamide. libretexts.orgsarthaks.com

Reaction with Acid Anhydrides: Similarly, reaction with an acid anhydride (B1165640) like acetic anhydride results in the formation of an N-acetylated product, N-(1-(pyridin-4-yl)ethyl)acetamide. youtube.com The reaction proceeds via nucleophilic attack on one of the carbonyl carbons, leading to the formation of the amide and a carboxylate leaving group. youtube.comrsc.org These reactions are often efficient and high-yielding. researchgate.net

Table 5.2.1: Representative Acylation Reactions This table is interactive. You can filter the data by entering a search term.

Acylating Agent Product Typical Conditions
Benzoyl Chloride N-(1-(pyridin-4-yl)ethyl)benzamide Base (e.g., Pyridine, Triethylamine), 0°C to RT jocpr.comchegg.com

The nucleophilic amine can be alkylated by alkyl halides. However, the direct alkylation of primary amines is often difficult to control and can lead to over-alkylation, producing a mixture of secondary amine, tertiary amine, and even quaternary ammonium salt. masterorganicchemistry.comlibretexts.org This is because the product secondary amine is often more nucleophilic than the starting primary amine.

To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine or employing protecting group strategies. rsc.org For instance, the amine could first be converted to a trifluoroacetyl derivative, then alkylated, followed by the removal of the protecting group. rsc.org The reaction with an alkyl halide like methyl iodide would proceed via an SN2 mechanism. dtic.mil

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.com The reaction of 1-(pyridin-4-yl)ethan-1-amine with a carbonyl compound, such as benzaldehyde, would proceed through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding imine. organic-chemistry.orgredalyc.org

The mechanism involves the formation of a tetrahedral carbinolamine intermediate, which then eliminates water to form the C=N double bond. youtube.com The reaction is typically reversible and often catalyzed by acid. masterorganicchemistry.com Removing water from the reaction mixture drives the equilibrium towards the imine product. masterorganicchemistry.com Enamine formation is not a major pathway for primary amines as the intermediate tautomerizes to the more stable imine.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.orgyoutube.com The reaction, when it does occur, requires harsh conditions and generally directs the incoming electrophile to the 3-position. quimicaorganica.orgyoutube.com

Furthermore, in the case of 1-(pyridin-4-yl)ethan-1-amine hydrobromide, the pyridine ring is further deactivated by two factors:

The electron-withdrawing effect of the protonated ammonium group in the side chain.

The potential for protonation of the ring nitrogen itself under the strongly acidic conditions often required for EAS, which creates a highly deactivated pyridinium cation. rsc.org

Therefore, direct electrophilic substitution on the pyridine ring of this compound is generally not a feasible reaction. Friedel-Crafts alkylations and acylations are typically unsuccessful with pyridines. quimicaorganica.org

A potential strategy to achieve substitution at the 4-position (relative to the nitrogen) involves the formation of a pyridine-N-oxide. The N-oxide is more reactive towards EAS and directs electrophiles to the 4-position. quimicaorganica.org Following the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org

Metal-Catalyzed Coupling Reactions

The pyridine motif can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Buchwald-Hartwig Amination: While the amine moiety of 1-(pyridin-4-yl)ethan-1-amine could itself be a coupling partner, the pyridine ring can also be functionalized. If a halo-substituted derivative (e.g., 2-bromo-4-(1-aminoethyl)pyridine) were used, it could undergo palladium-catalyzed Buchwald-Hartwig amination with other amines to form diaminopyridine structures. nih.govresearchgate.netresearchgate.net These reactions typically use a palladium catalyst with specialized phosphine (B1218219) ligands and a base. nih.govlibretexts.org

C-H Activation/Functionalization: Direct functionalization of the pyridine C-H bonds is an emerging area. Transition-metal catalysts can enable the coupling of pyridines with various partners. thieme-connect.comcapes.gov.br For instance, palladium-catalyzed direct arylation at the C-2 position of the pyridine ring is a known transformation. The nitrogen atom plays a key role in coordinating the metal catalyst and directing the reaction. nih.govacs.orgresearchgate.net While specific examples involving 1-(pyridin-4-yl)ethan-1-amine are not prominent, the general reactivity of the pyridine ring suggests its potential as a substrate in such C-H functionalization reactions. thieme-connect.com

Buchwald-Hartwig Amination Precursors

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide or pseudohalide. nih.govepo.org As a primary chiral amine, 1-(pyridin-4-yl)ethan-1-amine is a suitable precursor for this reaction, serving as the nitrogen nucleophile.

The generalized catalytic cycle for the Buchwald-Hartwig amination proceeds through several key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine, in this case, 1-(pyridin-4-yl)ethan-1-amine, coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.

Reductive Elimination : The final step involves the reductive elimination from the palladium amide complex, which forms the desired N-arylated product and regenerates the Pd(0) catalyst. nih.govnih.gov

The reaction is compatible with a wide range of primary amines, and various generations of phosphine ligands have been developed to enhance catalyst activity and substrate scope. nih.govsemanticscholar.org The use of 1-(pyridin-4-yl)ethan-1-amine as a coupling partner allows for the synthesis of N-aryl-1-(pyridin-4-yl)ethan-1-amines, which are valuable structures in medicinal chemistry. For instance, N-aryl-2-aminopyrimidine derivatives, synthesized via this method, are important scaffolds for kinase inhibitors. mdpi.com

Cross-Coupling Reactivity involving Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 1-(pyridin-4-yl)ethan-1-amine plays a significant, albeit complex, role in transition metal-catalyzed cross-coupling reactions. Its Lewis basicity allows it to coordinate with the metal catalyst (e.g., palladium), which can either be a productive step, leading to chelation-assisted C-H activation, or a detrimental one, causing catalyst inhibition.

In many cases, the coordination of a pyridine nitrogen to the palladium center can hinder or completely shut down a catalytic cycle. This catalyst inhibition occurs because the nitrogen atom can form stable, catalytically inactive complexes with the metal. For example, studies on the cross-coupling of halopyridines have shown that α-halo-N-heterocycles can lead to the formation of stable, inactive dimeric nickel or palladium species, which prevents the desired coupling reaction from proceeding. jiangnan.edu.cn The association of a pyridine ring with a palladium catalyst has also been observed to increase the polarity of other functional groups in the molecule, leading to unintended side reactions such as hydrolysis. quora.com

Conversely, the pyridine nitrogen can act as an internal directing group, facilitating C-H functionalization at a specific position on an adjacent ring in N-aryl-2-aminopyridine substrates. quizlet.comchegg.com However, for a 4-substituted pyridine like 1-(pyridin-4-yl)ethan-1-amine, direct participation in a cyclometalation pathway is less common. Its primary influence remains its potential to modulate the electronic properties of the catalyst, which can impact reaction rates and selectivity. Careful selection of ligands and reaction conditions is often necessary to mitigate the inhibitory effects of the pyridine nitrogen. nih.gov

Chiral Recognition and Resolution Methodologies

As a chiral amine, 1-(pyridin-4-yl)ethan-1-amine is synthesized as a racemic mixture. The separation of its enantiomers is crucial for applications in pharmaceuticals and materials science, where a single enantiomer often provides the desired biological activity or material property.

Diastereomeric Salt Formation with Chiral Acids

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. researchgate.netchromatographyonline.com This technique relies on the principle that diastereomers have different physical properties, most notably solubility. semanticscholar.org

The process involves reacting the racemic 1-(pyridin-4-yl)ethan-1-amine with a single enantiomer of a chiral acid, such as (+)-(R,R)-tartaric acid or its derivatives. researchgate.net This reaction produces a pair of diastereomeric salts:

(R)-1-(pyridin-4-yl)ethan-1-aminium (R,R)-tartrate

(S)-1-(pyridin-4-yl)ethan-1-aminium (R,R)-tartrate

These two salts are not mirror images and will exhibit different solubilities in a given solvent. chromatographyonline.com By carefully selecting the solvent (e.g., methanol, ethanol), one diastereomer will preferentially crystallize while the other remains in solution. nih.gov The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched free amine. This method has been successfully applied to resolve a wide variety of amines, including structurally similar compounds like 1-phenylethylamine. nih.gov

Resolving AgentDiastereomer PairSeparation Principle
(+)-(R,R)-Tartaric Acid(R)-amine-(+)-tartrate & (S)-amine-(+)-tartrateFractional Crystallization
(-)-(S,S)-Tartaric Acid(R)-amine-(-)-tartrate & (S)-amine-(-)-tartrateFractional Crystallization
(-)-O,O'-Dibenzoyl-tartaric acid(R)-amine-DBTA & (S)-amine-DBTAFractional Crystallization

Chromatographic Enantioseparation Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the separation of enantiomers. jiangnan.edu.cn This method is frequently used for the enantioseparation of chiral amines and their derivatives. jiangnan.edu.cn

The separation is achieved based on the differential transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective for resolving a broad range of chiral compounds, including amines. jiangnan.edu.cn

The efficiency of the separation is highly dependent on the mobile phase composition (e.g., mixtures of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol), the presence of additives (such as trifluoroacetic acid or diethylamine), flow rate, and column temperature. These parameters are optimized to maximize the resolution (Rs) and selectivity (α) between the two enantiomer peaks. Studies on analogous chiral amines have demonstrated successful baseline separation using such methods, allowing for accurate determination of enantiomeric excess (ee). jiangnan.edu.cn

Table: Representative HPLC Conditions for Chiral Amine Separation Data is representative of typical conditions for separating chiral pyridylethylamine analogues.

ParameterCondition 1Condition 2
Column Chiralpak® ICChiralcel® OD-H
Mobile Phase Hexane/Ethanol (B145695) (90:10 v/v)Hexane/Isopropanol (80:20 v/v)
Additive 0.1% Diethylamine0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm

Derivatization for Functional Group Interconversion

The primary amine of 1-(pyridin-4-yl)ethan-1-amine is a versatile functional group that can be readily converted into a wide array of other functionalities. These transformations are essential for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery or for creating advanced intermediates.

Common derivatizations of the primary amine group include:

Acylation : Reaction with acyl chlorides or anhydrides yields amides. For example, reacting the amine with acetyl chloride in the presence of a base produces the corresponding N-acetyl derivative.

Sulfonylation : Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) affords sulfonamides.

Reductive Amination : The amine can be reacted with aldehydes or ketones to form an intermediate imine (or Schiff base), which is then reduced in situ (e.g., with sodium cyanoborohydride) to form secondary or tertiary amines.

Formation of Imines : Condensation with aldehydes or ketones under dehydrating conditions yields the corresponding imines, which are themselves versatile intermediates for further C-C or C-N bond-forming reactions.

Alkylation : The primary amine can be alkylated using alkyl halides, though this reaction can sometimes be difficult to control and may lead to over-alkylation.

These derivatizations allow for the modulation of the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity.

Table: Examples of Functional Group Interconversions

Starting GroupReagent(s)Resulting Functional Group
Primary AmineAcyl Chloride (R-COCl), BaseSecondary Amide
Primary AmineSulfonyl Chloride (R-SO₂Cl), BaseSulfonamide
Primary AmineAldehyde (R'-CHO), NaBH₃CNSecondary Amine
Primary AmineKetone (R'R''C=O), NaBH₃CNTertiary Amine
Primary Amine4-Hydroxy-3-methoxycinnamaldehydeSchiff Base (Imine)

Role As a Building Block and Intermediate in Organic Synthesis

Synthesis of Substituted Pyridine (B92270) Derivatives

The synthesis of substituted pyridines is a major focus in medicinal and materials chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov 1-(pyridin-4-yl)ethan-1-amine serves as an excellent starting point for introducing a variety of functional groups onto the pyridine core via reactions at its primary amine.

The primary amine of 1-(pyridin-4-yl)ethan-1-amine is readily acylated or sulfonylated to produce a diverse library of amide and sulfonamide derivatives. These reactions are fundamental in synthetic chemistry for forging stable carbon-nitrogen or sulfur-nitrogen bonds.

Amidation: The formation of an amide bond is one of the most common transformations in organic synthesis. This can be achieved by reacting 1-(pyridin-4-yl)ethan-1-amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride (B1165640). fishersci.co.uk When using a carboxylic acid directly, a coupling agent is typically required to facilitate the reaction by forming a highly reactive intermediate. fishersci.co.uk Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) provides a highly reactive species that readily couples with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. fishersci.co.ukrsc.org

Sulfonamidation: Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction is crucial for creating compounds with a wide range of biological activities. The resulting N-(1-(pyridin-4-yl)ethyl)sulfonamides are stable functional groups found in many therapeutic agents. mdpi.com The synthesis of new pyridine derivatives bearing sulfonamide moieties is an active area of research. nih.govresearchgate.net

Table 1: Representative Amidation and Sulfonamidation Reactions
Reaction TypeReactantsKey Reagents/CatalystsProduct TypeReference Method
Amidation (Coupling)1-(pyridin-4-yl)ethan-1-amine + Carboxylic AcidEDC, DCC, HATUN-(1-(pyridin-4-yl)ethyl)amide fishersci.co.uk
Amidation (Acyl Chloride)1-(pyridin-4-yl)ethan-1-amine + Acyl ChloridePyridine or Triethylamine (base)N-(1-(pyridin-4-yl)ethyl)amide fishersci.co.ukrsc.org
Sulfonamidation1-(pyridin-4-yl)ethan-1-amine + Sulfonyl ChloridePyridine or Triethylamine (base)N-(1-(pyridin-4-yl)ethyl)sulfonamide mdpi.com

The primary amine of 1-(pyridin-4-yl)ethan-1-amine can also participate in cyclization reactions to form new heterocyclic rings. By reacting with molecules containing two electrophilic sites, the amine can serve as a key nucleophile in constructing fused or spiro-heterocyclic systems. For instance, reaction with 1,4-dicarbonyl compounds in a Paal-Knorr synthesis could yield N-substituted pyrroles. Similarly, reactions with β-ketoesters and aldehydes could, in principle, be used in variations of the Hantzsch pyridine synthesis to create new dihydropyridine (B1217469) rings. The Zincke reaction, involving the ring-opening of activated pyridinium (B92312) salts, offers another pathway where tethered amine nucleophiles can induce cyclization to form new heterocycles like indoles or dihydropyrroles. acs.org Such strategies significantly expand the molecular complexity and diversity achievable from this simple building block.

Formation of Macrocycles and Supramolecular Cages

The distinct functionalities of 1-(pyridin-4-yl)ethan-1-amine make it an attractive component for constructing large, organized molecular architectures such as macrocycles and supramolecular cages.

Macrocycles: Macrocyclic compounds, including pyridinophanes (tetra-aza macrocycles containing a pyridine ring), are of great interest for their ability to bind metal ions and small molecules. nih.gov Synthetic strategies often involve the stepwise connection of amine and electrophilic units. 1-(pyridin-4-yl)ethan-1-amine can be envisioned as a precursor to a diamine segment after modification, which can then be cyclized with a suitable di-electrophile to form the macrocyclic framework. The synthesis of such large rings often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. iaea.orgresearchgate.net

Supramolecular Cages: In supramolecular chemistry, self-assembly driven by coordination bonds is a powerful tool for building complex, hollow, cage-like structures. acs.org The pyridine nitrogen of 1-(pyridin-4-yl)ethan-1-amine is an excellent coordinating site for transition metals like palladium(II) or platinum(II). nih.govacs.org When used as a monodentate ligand, it can cap the coordination sites of a metal complex. More sophisticated designs could incorporate this building block into larger, ditopic ligands. For example, two units could be linked through their amine groups to create a flexible bis-pyridine ligand. Such ligands, when mixed with a suitable metal acceptor (e.g., Pd(CH₃CN)₄₂), can self-assemble into discrete, three-dimensional cages of the type [Pd₃L₆] or [Pd₄L₈], where L represents the pyridyl ligand. nih.gov The final structure is determined by the geometry of the ligand and the coordination preference of the metal ion.

Precursor for Advanced Materials and Ligands

The reactivity of 1-(pyridin-4-yl)ethan-1-amine also allows for its incorporation into polymers, dendrimers, and hybrid materials, where the pyridine and amine moieties impart specific functions like metal binding, pH-responsiveness, or catalytic activity. chemimpex.com

Polymers: 1-(pyridin-4-yl)ethan-1-amine can be integrated into polymer chains to create functional materials. It can be used to prepare pyridine-grafted copolymers by first modifying a polymer backbone (e.g., polystyrene-co-acrylic acid) to introduce reactive sites (like acyl chlorides) and then reacting it with the amine. mdpi.com This process attaches the pyridylethylamine group as a side chain, creating a polymer with metal-chelating or base-catalytic properties.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups. Pyridyl groups are often incorporated into dendrimers to create environments for encapsulating metal nanoparticles or to serve as catalytic sites. researchgate.net For example, the surface of a poly(amidoamine) (PAMAM) dendrimer, which is rich in primary amine groups, can be functionalized by coupling with a carboxylic acid-containing pyridine ligand. acs.org Conversely, 1-(pyridin-4-yl)ethan-1-amine could be attached to the surface of a dendrimer possessing reactive groups like chlorides or epoxides, thereby decorating the dendrimer periphery with pyridyl units. acs.orgnih.gov

Table 2: Applications in Materials Synthesis
Material TypeRole of CompoundSynthetic StrategyPotential FunctionReference Concept
Functional PolymerGrafting MoietyAmidation reaction with a polymer backbone containing activated carboxyl groups.Metal chelation, catalysis. mdpi.com
DendrimerSurface Functional GroupReaction of the amine with a dendrimer surface containing electrophilic groups (e.g., alkyl halides).Catalyst scaffolding, metal nanoparticle templating. researchgate.netacs.org
Hybrid Material (MOF)Organic Ligand/LinkerCoordination of the pyridine nitrogen to metal ion nodes during solvothermal synthesis.Gas storage, separation, catalysis. acs.orgresearchgate.net
Hybrid Material (Intercalation)Intercalating GuestAcid-base reaction between the amine and acidic sites within a layered inorganic host.Modification of interlayer spacing and properties. nih.gov

Hybrid organic-inorganic materials combine the properties of both organic molecules and inorganic frameworks, leading to materials with novel functionalities.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridine nitrogen of 1-(pyridin-4-yl)ethan-1-amine makes it a suitable ligand for MOF synthesis. researchgate.net While more complex, star-like pyridyl amines are often used to create porous 3D frameworks, this simpler amine can act as a monodentate ligand, modulating the coordination environment of the metal center and influencing the final topology of the framework. acs.orgnih.gov In this role, it can control pore size or functionalize the internal surfaces of the MOF.

Intercalation Compounds: Layered inorganic materials, such as certain titanates or clays, possess interlayer spaces that can host guest molecules. Protonated forms of these materials have acidic sites that can react with basic organic molecules like 1-(pyridin-4-yl)ethan-1-amine. nih.gov Through an acid-base reaction, the amine intercalates into the inorganic host, forming a hybrid material. This process alters the interlayer spacing and can introduce new properties, such as modified electronic behavior or catalytic activity, to the inorganic material.

Insufficient Information to Generate Article on "1-(pyridin-4-yl)ethan-1-amine hydrobromide"

Following a comprehensive search of available scientific literature, there is insufficient specific information regarding the use of "this compound" in the explicit roles of a chiral auxiliary and as a precursor for chiral catalysts. The search did not yield detailed research findings, data tables, or specific examples of its application in stereoselective synthesis that would be required to construct an article according to the provided outline.

While the broader class of chiral pyridines and chiral amines are well-documented as important building blocks and ligands in asymmetric synthesis, the specific applications for the 4-pyridyl isomer, 1-(pyridin-4-yl)ethan-1-amine, particularly in its hydrobromide salt form, are not substantially reported in the available resources. Information on its isomeric counterpart, 1-(pyridin-2-yl)ethan-1-amine, is more prevalent, with documented use in forming chiral ligands for metal-catalyzed reactions. However, direct evidence and detailed studies concerning this compound in the requested contexts could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing on its roles in stereoselective synthesis.

Coordination Chemistry and Ligand Design with 1 Pyridin 4 Yl Ethan 1 Amine Hydrobromide

Coordination Modes of the Pyridine (B92270) Nitrogen

In principle, the pyridine nitrogen of 1-(pyridin-4-yl)ethan-1-amine is expected to act as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org The coordination of pyridine and its derivatives to metal ions is a fundamental interaction in coordination chemistry, leading to a vast array of complexes with diverse geometries and applications. wikipedia.org The electronic properties of the pyridine ring can be influenced by substituents, which in turn affects its coordination to a metal.

Coordination Modes of the Amine Nitrogen

Similarly, the primary amine group of 1-(pyridin-4-yl)ethan-1-amine possesses a lone pair of electrons on the nitrogen atom, making it a potential coordination site. Amine ligands are common in coordination chemistry and can coordinate to a wide range of metal ions. acs.org The steric and electronic environment around the amine nitrogen would play a crucial role in its coordination behavior.

Chelation Effects with Metal Centers

The presence of both a pyridine nitrogen and an amine nitrogen in 1-(pyridin-4-yl)ethan-1-amine suggests the potential for this molecule to act as a bidentate ligand, forming a chelate ring with a metal center. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom, generally leads to more stable complexes compared to those formed by monodentate ligands (the chelate effect). jscimedcentral.com The stability of the resulting chelate ring would depend on several factors, including the size of the ring formed and the nature of the metal ion. For 1-(pyridin-4-yl)ethan-1-amine, chelation would likely result in the formation of a six-membered ring, a common and stable arrangement in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(pyridin-4-yl)ethan-1-amine would typically involve the reaction of the deprotonated ligand (the free base) with a suitable metal salt in an appropriate solvent. The hydrobromide salt would first need to be neutralized to generate the free amine for coordination.

Transition Metal Complexes (e.g., Cu, Pd, Pt, Ru, Rh)

Transition metals are well-known to form a wide variety of complexes with pyridine and amine ligands. wikipedia.orgresearchgate.net The geometry of these complexes can range from square planar and tetrahedral to octahedral, depending on the metal ion, its oxidation state, and the other ligands present. researchgate.net For example, ruthenium(II) is known to form stable octahedral complexes with pyridyl-amine ligands. semanticscholar.org Rhodium complexes with pyridyl ligands have also been explored for their catalytic activities. researchgate.net Without experimental data, the specific structures and properties of transition metal complexes with 1-(pyridin-4-yl)ethan-1-amine cannot be detailed.

Main Group Metal Adducts

Main group metals also form coordination compounds, often referred to as adducts, with Lewis basic ligands like pyridines and amines. wikipedia.org For instance, lithium, a group 1 metal, is known to form four-coordinate complexes with bidentate nitrogen ligands. nih.gov The coordination is primarily electrostatic in nature. The specific nature of adducts between 1-(pyridin-4-yl)ethan-1-amine and main group metals would depend on the size and Lewis acidity of the metal ion.

Lanthanide and Actinide Coordination

The coordination chemistry of lanthanides and actinides with nitrogen-donor ligands is an area of active research. rsc.org These large metal ions typically exhibit high coordination numbers. The formation of stable complexes often requires multidentate ligands that can wrap around the metal ion. While there are examples of lanthanide complexes with bidentate pyridine-containing ligands, rsc.org there is no specific information available for complexes with 1-(pyridin-4-yl)ethan-1-amine.

Information Regarding "1-(pyridin-4-yl)ethan-1-amine hydrobromide" in Coordination Chemistry is Not Currently Available in Publicly Accessible Resources

Despite a comprehensive search of scientific databases and academic literature, detailed information regarding the coordination chemistry and specific applications of the chemical compound “this compound” is not available.

Searches were conducted to locate research pertaining to the following areas as specified in the user's request:

Application of Metal Complexes (Excluding Catalytic Performance/Yields)

Fundamental Ligand Field Theory Investigations

The investigation did not yield any specific studies, crystal structures of metal complexes, or detailed research findings related to the use of this compound in the formation of metallo-supramolecular assemblies or as a precursor for metal-organic frameworks (MOFs). Furthermore, no literature was found that discusses fundamental ligand field theory investigations involving this particular compound.

While the broader class of pyridine-containing ligands is extensively studied in coordination chemistry for the construction of supramolecular structures and functional materials, research on this specific hydrobromide salt appears to be unpublished or not indexed in the searched databases. Consequently, the data required to generate the requested article with the specified outline and content, including data tables and detailed research findings, could not be located.

Supramolecular Chemistry and Crystal Engineering Involving 1 Pyridin 4 Yl Ethan 1 Amine Hydrobromide

Hydrogen Bonding Motifs in Co-crystals and Salts

Hydrogen bonds are the principal interactions directing the assembly of 1-(pyridin-4-yl)ethan-1-amine hydrobromide in the crystalline state. The presence of strong N-H hydrogen bond donors and the bromide anion as a competent acceptor leads to predictable and robust motifs that are fundamental to its crystal engineering.

In the solid state of this compound, the primary ammonium (B1175870) group (-NH3+) and the pyridinium (B92312) N-H group are strong hydrogen bond donors. They readily interact with the bromide (Br-) anion, which acts as a hydrogen bond acceptor. These charge-assisted hydrogen bonds, specifically N+-H···Br-, are a dominant feature in the crystal lattice. researchgate.netresearchgate.net In similar pyridinium bromide salts, these interactions are responsible for forming primary structural motifs. researchgate.netnih.gov The crystal packing often reveals that the halide anions are surrounded by multiple cations, accepting hydrogen bonds from N-H groups to form extensive networks. researchgate.netnih.gov For instance, studies on related pyridinium bromide compounds show the formation of centrosymmetric tetramers composed of two cations and two anions, linked by N-H···Br interactions. researchgate.net

Table 1: Typical N-H···Br Interaction Parameters in Pyridinium Salts

Interaction Type Donor-Acceptor Distance (Å) Angle (°) Reference
N+-H···Br- 3.202 - nih.gov
N-H···Br - - researchgate.net

Note: Specific distances for the title compound are not available in the cited literature; these values are illustrative of similar structures.

Beyond the dominant hydrogen bonds, weaker interactions such as C-H···π and π-π stacking play a crucial role in stabilizing the three-dimensional architecture. The electron-deficient pyridinium ring in the cation is a key participant in these interactions.

π-π Stacking: The pyridinium rings can stack upon one another, forming columns or layers. nih.gov These interactions are typically offset, with the centroid of one ring positioned over the edge of another to minimize electrostatic repulsion between the positively charged rings. rsc.org The distance between these interacting rings is generally in the range of 3.5 to 4.2 Å. rsc.orgnih.gov

C-H···π Interactions: Aliphatic C-H groups from the ethylamine (B1201723) side chain or even aromatic C-H groups can act as weak hydrogen bond donors to the π-system of an adjacent pyridinium ring. researchgate.net These "T-shaped" interactions help to organize the molecules in directions orthogonal to the π-stacking, contributing to a more stable and dense packing arrangement. researchgate.net

The interplay between these stacking and hydrogen bonding interactions is critical in determining the final crystal lattice and can influence properties like solubility. researchgate.net

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that act as building blocks in crystal engineering. mdpi.comnih.gov For this compound, the primary interactions give rise to distinct synthons. The charge-assisted N+-H···Br- hydrogen bonds are the most fundamental. researchgate.net These can lead to simple chain or ring motifs. For example, a common motif in amine hydrohalides is the R2/2(8) ring, where two cations and two anions are linked. In more complex arrangements, such as in co-crystals with carboxylic acids, highly reliable heterosynthons like the acid-pyridine synthon can be formed. nih.govresearchgate.net The amine-carboxylate synthon is another robust interaction that could be exploited in co-crystal design. researchgate.net

Co-crystallization Strategies for Designed Architectures

Co-crystallization is a powerful strategy to modify the physicochemical properties of a substance by incorporating a second molecule (a co-former) into the crystal lattice. nih.gov For this compound, co-crystals could be designed by selecting co-formers with complementary functional groups, such as dicarboxylic acids, phenols, or other molecules capable of strong hydrogen bonding.

Common co-crystallization methods include:

Slow Solvent Evaporation: This is a widely used technique where the amine salt and the co-former are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of high-quality single crystals. mdpi.com

Grinding: Both liquid-assisted grinding and neat grinding involve mechanically mixing the components to induce co-crystal formation, offering a greener alternative to solvent-based methods.

Slurry Crystallization: In this method, the components are stirred in a solvent in which they have limited solubility. The thermodynamically most stable form, often the co-crystal, will crystallize from the slurry over time.

The choice of co-former is guided by the principles of supramolecular synthons. A co-former like a dicarboxylic acid could interact with both the pyridinium and ammonium groups, potentially leading to complex, multi-point recognition events and novel network architectures.

Table 2: Common Co-crystallization Techniques

Technique Description Suitability
Slow Evaporation Dissolution in a solvent followed by slow evaporation at room temperature. Good for obtaining single crystals for structural analysis.
Reaction Crystallization Co-crystal is formed as a product of a chemical reaction in solution. Useful when the components are formed in situ.
Grinding (Neat/Liquid-Assisted) Mechanical grinding of solid reactants, with or without a small amount of liquid. Rapid screening and solvent-free synthesis.

Influence of Solvent and Counter-ions on Crystal Packing

The choice of solvent during crystallization can have a profound impact on the resulting crystal structure. nih.gov Solvents can influence crystal packing by participating directly in the structure (forming solvates or hydrates) or by mediating the self-assembly process through solute-solvent interactions. researchgate.netmdpi.com A solvent's polarity, hydrogen bonding capability, and size can dictate which intermolecular synthons are favored, potentially leading to different polymorphs. nih.govwhiterose.ac.uk For instance, a protic solvent might compete for the hydrogen bonding sites of the amine salt, while an aprotic solvent may favor the formation of strong cation-anion hydrogen bonds.

Similarly, the counter-ion plays a critical role. Replacing the bromide anion with a different halide, such as chloride, would alter the lattice energy and the geometry of the hydrogen bonds due to the different size and electronegativity of the anion. researchgate.net This can lead to isomorphous or entirely different crystal structures. Non-coordinating anions could also be used to favor other interactions, such as π-stacking, by reducing the prevalence of strong hydrogen bonds.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form, while pseudopolymorphism refers to the formation of solvates or hydrates. nih.govrsc.org Although no specific polymorphic or pseudopolymorphic forms of this compound have been detailed in the surveyed literature, such phenomena are common for flexible molecules and salts.

The conformational flexibility of the ethylamine side chain and the potential for different arrangements of hydrogen bonds and π-stacking interactions could readily give rise to different polymorphs under varying crystallization conditions (e.g., different solvents or temperatures). rsc.org Furthermore, the presence of strong hydrogen bond donors and acceptors makes the formation of hydrates (pseudopolymorphs) highly probable when crystallized from aqueous solutions. nih.gov Different hydrates can exhibit distinct crystal packing and, consequently, different physical properties. The identification of different polymorphic or pseudopolymorphic forms is critical in pharmaceutical development as they can vary in solubility, stability, and bioavailability.

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry is a branch of supramolecular chemistry that studies complexes composed of two or more molecules or ions held together in unique structural relationships by forces other than covalent bonds. Typically, a larger molecule (the host) encloses a smaller molecule (the guest). The formation of these complexes is driven by non-covalent interactions such as hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions.

However, a diligent search of published scientific literature did not yield any studies detailing the formation of inclusion complexes or host-guest assemblies where this compound acts as either the host or the guest. Consequently, there is no experimental data, such as association constants or crystallographic information, to present in tabular form.

Table 8.5.1: Hypothetical Host-Guest Parameters for this compound No data available from current research.

Host Compound Guest Compound Stoichiometry Association Constant (K_a) Notes

Mechanochemistry in Crystal Engineering

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions and solid-state transformations. In the context of crystal engineering, mechanochemical methods, such as liquid-assisted grinding (LAG), are increasingly employed for the solvent-free or low-solvent synthesis of co-crystals, polymorphs, and other solid forms. These techniques can offer advantages in terms of sustainability, efficiency, and the ability to produce novel crystalline phases that are inaccessible from solution-based methods.

The molecular structure of this compound, with its hydrogen bond donor (aminium) and acceptor (pyridinyl) sites, makes it a potential candidate for forming co-crystals with other molecules (co-formers) through mechanochemical synthesis. The application of mechanical energy could facilitate the formation of new hydrogen-bonded networks and supramolecular synthons.

Despite this potential, there are no specific research articles or reports on the use of mechanochemistry to prepare co-crystals or to study the solid-state transformations of this compound. As a result, no experimental details or data on mechanochemically synthesized forms of this compound can be provided.

Table 8.6.1: Mechanochemical Synthesis Attempts Involving this compound No data available from current research.

Co-former Method Resulting Phase Key Findings

Advanced Methodologies and Future Directions in Research

In Situ Spectroscopic Monitoring of Reactions Involving the Compound

The ability to observe chemical transformations as they occur is paramount for understanding reaction mechanisms, identifying transient intermediates, and optimizing process parameters. In situ spectroscopic techniques provide a real-time window into the reacting medium. For reactions involving 1-(pyridin-4-yl)ethan-1-amine hydrobromide, such as N-acylation, alkylation, or its participation in cross-coupling reactions, these methods are invaluable.

Future research will likely focus on employing a suite of spectroscopic tools to monitor these reactions. Techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), Attenuated Total Reflectance (ATR)-FTIR, and Raman spectroscopy can track the consumption of the primary amine and the formation of new functional groups in real time. researchgate.net For instance, monitoring the disappearance of N-H stretching vibrations and the appearance of amide carbonyl peaks would allow for precise kinetic profiling of an acylation reaction. Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed structural information on intermediates and products directly in the reaction vessel, helping to elucidate complex reaction pathways.

Table 1: Potential In Situ Spectroscopic Applications for this compound Reactions

Spectroscopic TechniqueReaction TypeInformation Gained
ATR-FTIR N-AcylationReal-time tracking of reactant consumption and product formation; kinetic data.
Raman Spectroscopy Pyridine (B92270) ring functionalizationMonitoring changes in the pyridine ring vibrational modes; endpoint determination.
In Situ NMR Multi-step synthesisIdentification of transient intermediates; mechanistic pathway elucidation.
UV-Vis Spectroscopy Catalytic reactionsTracking changes in conjugation or coordination to a metal center.

By generating continuous data streams, these methods facilitate rapid optimization, leading to improved yields, higher purity, and a deeper fundamental understanding of the compound's reactivity.

Application of Machine Learning in Predicting Reactivity or Synthesis Routes

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets. nih.gov For this compound, ML models can be developed to predict its reactivity in various chemical environments. researchgate.net By training algorithms on existing reaction databases, it is possible to forecast the success or failure of a planned reaction, predict product yields, and even suggest optimal reaction conditions (e.g., solvent, temperature, catalyst). rjptonline.org

A key future direction involves creating bespoke ML models that focus on the specific functionalities of the compound: the primary amine and the pyridine ring. These models could predict regioselectivity in reactions where multiple sites are available for transformation. researchgate.net Furthermore, retrosynthesis prediction tools, powered by deep learning, could identify novel and more efficient synthetic pathways to the target compound or its derivatives, moving beyond traditional, human-devised routes. rsc.org Such computational tools can significantly accelerate the discovery process by prioritizing high-yield reactions for laboratory investigation. rjptonline.orgcmu.edu

Table 2: Hypothetical Machine Learning Model for Predicting N-Alkylation Yield

Input FeaturesPredicted Output
Alkyl Halide: 1-bromobutaneYield (%): 85%
Base: Potassium Carbonate
Solvent: Acetonitrile
Temperature: 80°C
Alkyl Halide: 2-chloropropaneYield (%): 45%
Base: Triethylamine (B128534)
Solvent: Dichloromethane
Temperature: 40°C

High-Throughput Screening for New Derivatization Pathways

High-throughput screening (HTS) allows for the rapid execution and analysis of a large number of chemical reactions in parallel. This methodology is ideal for exploring the chemical space around this compound to discover new derivatives with desired properties. By using microtiter plates, robotic liquid handlers, and automated analysis, hundreds or thousands of reactions can be performed simultaneously.

A future HTS campaign could involve reacting this compound with a diverse library of reagents, such as carboxylic acids, sulfonyl chlorides, aldehydes (for reductive amination), and isocyanates. Each well of the microtiter plate would contain a unique combination of reactants. Rapid analysis techniques, particularly mass spectrometry methods like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), can be used to quickly confirm the formation of the desired product in each well without the need for purification. researchgate.net This approach dramatically accelerates the identification of successful reaction conditions and novel molecular scaffolds for further development in fields like drug discovery.

Exploration of Solid-State Reactivity and Transformations

As an ionic salt, this compound exists as a crystalline solid. Its reactivity and physical properties in the solid state are an underexplored area of research. Solid-state chemistry investigates transformations that occur without a solvent, which can lead to different products or selectivities compared to solution-phase reactions and often aligns with green chemistry principles.

Future research could investigate mechanochemical reactions, where mechanical energy (e.g., ball milling) is used to drive reactions between the solid compound and other solid or liquid reactants. This can enable solvent-free synthesis of derivatives. Another avenue is the study of polymorphism—the ability of the compound to exist in different crystal structures. Different polymorphs can have distinct properties, including solubility and stability. Research into co-crystallization, where the compound is crystallized with another molecule to form a new crystalline solid with tailored properties, could also be a fruitful area of investigation.

Development of Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly integral to modern chemical research. Future work on this compound will undoubtedly focus on developing more sustainable synthetic routes and applications. This involves several key strategies:

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product.

Use of Renewable Feedstocks: Exploring routes that begin from bio-based starting materials.

Catalysis: Replacing stoichiometric reagents with catalytic alternatives to reduce waste. This includes the use of earth-abundant metal catalysts or organocatalysts.

Benign Solvents: Shifting from hazardous organic solvents to greener alternatives like water, supercritical CO₂, or bio-derived solvents.

By systematically applying these principles, the environmental footprint associated with the production and use of this compound and its derivatives can be significantly reduced.

Integration with Flow Chemistry for Process Intensification

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for process intensification. frontiersin.org These include superior heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and the ability to readily scale up production by simply running the system for longer. durham.ac.uk

The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to flow processes. goflow.at A continuous flow setup could involve multiple steps, such as reaction, quenching, and even in-line purification, integrated into a single, automated sequence. uc.pt This not only enhances efficiency and safety but also allows for the exploration of reaction conditions (e.g., very high temperatures and pressures) that are inaccessible in batch processing. The integration of flow chemistry represents a significant step towards the efficient, scalable, and safe manufacturing of this important chemical building block. flowchemistrysociety.com

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivatization

ParameterBatch ProcessFlow Process
Scale-up Requires larger reactors, redevelopmentLonger run time, parallelization
Heat Transfer Limited by surface area-to-volume ratioExcellent, rapid heating/cooling
Safety Large volumes of reagents/solventsSmall reactor volume, better control
Process Control Manual or semi-automatedFully automated, precise control
Integration Difficult to link multiple stepsSeamless multi-step synthesis

Conclusion and Outlook for 1 Pyridin 4 Yl Ethan 1 Amine Hydrobromide Research

Summary of Key Academic Contributions and Insights

The primary academic contribution of 1-(pyridin-4-yl)ethan-1-amine and its salts, including the hydrobromide, lies in their role as chiral synthons. The enantiomerically pure forms of the amine are crucial starting materials for the asymmetric synthesis of more complex molecules. For instance, the related hydrochloride and dihydrochloride (B599025) salts are recognized for their utility in constructing chiral ligands for transition metal catalysts and as key intermediates in the synthesis of bioactive compounds. bldpharm.combldpharm.com The synthesis of enantiomerically pure (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine, a positional isomer, has been achieved through diastereoselective methods, highlighting the importance of controlling the stereochemistry at the carbon bearing the amine group. youtube.com This work underscores the general interest in chiral pyridinylmethylamines for creating stereochemically defined products.

Furthermore, the pyridine (B92270) nitrogen atom in such compounds plays a crucial role in their chemical reactivity and application. It can act as a ligand for metal coordination and as a site for hydrogen bonding, which is fundamental to its application in catalysis and supramolecular chemistry.

Identification of Remaining Research Challenges and Knowledge Gaps

Despite its potential, several research challenges and knowledge gaps remain for 1-(pyridin-4-yl)ethan-1-amine hydrobromide. A significant challenge is the development of highly efficient and scalable enantioselective synthetic routes to obtain both enantiomers in high purity. While methods exist for related isomers, specific, optimized, and cost-effective syntheses for the 4-pyridinyl analogue, particularly leading to the hydrobromide salt, are not extensively documented in publicly available literature.

A detailed understanding of the solid-state structure of this compound is also lacking. X-ray crystallographic data would provide valuable insights into its intermolecular interactions, which are crucial for designing its applications in crystal engineering and supramolecular chemistry. Information on the precise nature of the hydrogen bonding network and other non-covalent interactions involving the bromide counter-ion would be particularly enlightening.

Future Prospects in Synthetic Organic Chemistry

The future of this compound in synthetic organic chemistry appears promising, particularly in the realm of asymmetric catalysis. The amine functionality, once deprotonated, can serve as a potent nucleophile or as a directing group in various chemical transformations. The chiral backbone makes it an ideal candidate for the synthesis of novel chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. researchgate.netnih.govresearchgate.net

The development of organocatalysis also presents new opportunities. The amine and the pyridine ring can both participate in catalytic cycles, potentially enabling novel modes of activation and stereocontrol. Future work could focus on incorporating this chiral scaffold into more complex organocatalytic systems.

Potential for Novel Materials and Supramolecular Architectures

The pyridine ring in this compound is a versatile component for the construction of novel materials and supramolecular assemblies. Pyridine derivatives are known to form coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, and porous properties. The chirality of the amine could be used to introduce stereochemical information into these extended structures, leading to materials with applications in chiral separations, enantioselective sensing, and asymmetric catalysis.

The ability of the pyridinium (B92312) and ammonium (B1175870) groups to act as hydrogen bond donors, and the pyridine nitrogen and bromide anion to act as acceptors, makes this compound an excellent candidate for the design of intricate supramolecular architectures. rsc.org The study of its self-assembly into higher-order structures, such as gels or liquid crystals, driven by a combination of hydrogen bonding, π-π stacking, and ionic interactions, is a fertile area for future research.

Broader Academic Impact and Interdisciplinary Research Opportunities

The study of this compound and its derivatives has the potential for significant interdisciplinary impact. In medicinal chemistry, chiral amines are common substructures in pharmacologically active compounds. The development of efficient synthetic routes to this compound could facilitate the discovery of new drug candidates.

In materials science, the creation of novel chiral materials based on this building block could lead to advancements in areas such as nonlinear optics, ferroelectrics, and spintronics. The interface between synthetic organic chemistry, coordination chemistry, and materials science will be crucial for realizing the full potential of this versatile compound. Further collaborations between synthetic chemists, crystallographers, and materials scientists will undoubtedly unlock new and exciting applications for this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(pyridin-4-yl)ethan-1-amine hydrobromide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated pyridine precursors (e.g., bromopyridines) with ethylamine derivatives. Key reagents include sodium hydride in polar aprotic solvents (e.g., DMF) to activate the pyridine ring for substitution . Microwave-assisted synthesis (e.g., 433 K for 10 min in DMF) significantly improves reaction efficiency and yield compared to traditional heating, as demonstrated in analogous pyridinyl oxazole syntheses . Optimization should include testing stoichiometric ratios (e.g., 1:1 amine-to-halogen precursor) and monitoring by TLC or HPLC.

Q. How can researchers purify and characterize this compound?

  • Methodological Answer : Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with eluents like dichloromethane:methanol (95:5) . Characterization requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm amine and pyridine proton environments (e.g., aromatic protons at δ 8.5–7.0 ppm, methylene protons at δ 3.2–3.5 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion detection (expected [M+H]+^+ at m/z 215.0 for C7_7H11_{11}N2_2·HBr) .
  • Elemental Analysis : Validate bromide content (~34.8% theoretical for HBr salt).

Advanced Research Questions

Q. What crystallographic techniques are used to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) is critical for confirming stereochemistry and hydrogen bonding. For example, in a related pyridinyl oxazole, SXRD revealed dihedral angles (35.7° between pyridine and oxazole rings) and hydrogen-bonding networks (N–H···N interactions, 1.99–2.03 Å) that stabilize crystal packing . Data refinement using SHELX software (e.g., SHELXL for small molecules) is recommended for high-precision atomic coordinates .

Q. How can researchers address contradictory spectral data during impurity profiling of this compound?

  • Methodological Answer : Contradictions often arise from co-eluting impurities or tautomeric forms. Strategies include:
  • HPLC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate impurities (e.g., unreacted halogenated precursors or oxidation byproducts) .
  • Spiking Experiments : Introduce suspected impurities (e.g., 1-phenyl-1-(pyridin-4-yl)ethanol) to confirm retention times .
  • DFT Calculations : Predict NMR shifts of proposed impurities to match experimental data .

Q. What computational methods predict the reactivity of this compound in coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura couplings. Key parameters:
  • Electrophilicity Index : Pyridine’s electron-withdrawing nature increases the amine’s nucleophilicity at the β-carbon.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to optimize Pd-catalyzed cross-couplings . Experimental validation using Pd(PPh3_3)4_4 and aryl boronic acids is advised.

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